2,3-Dihydro-5-oxo-N-4-thiomorpholinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide S,S-dioxide
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Overview
Description
2,3-Dihydro-5-oxo-N-4-thiomorpholinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide S,S-dioxide is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities. This compound is part of the thiazolo[3,2-a]pyrimidine family, known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-oxo-N-4-thiomorpholinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide S,S-dioxide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . The reaction conditions often involve the use of bases such as anhydrous potassium carbonate or triethylamine in solvents like methanol, ethanol, tetrahydrofuran, or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5-oxo-N-4-thiomorpholinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide S,S-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2,3-Dihydro-5-oxo-N-4-thiomorpholinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide S,S-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5-oxo-N-4-thiomorpholinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide S,S-dioxide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolone[3,2-a]pyrimidine Derivatives: Known for their potential as enzyme inhibitors and anticancer agents.
2-Substituted Thiazolo[3,2-a]pyrimidines: These derivatives have been studied for their antibacterial and anti-inflammatory properties.
Uniqueness
2,3-Dihydro-5-oxo-N-4-thiomorpholinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide S,S-dioxide stands out due to its unique thiomorpholine moiety, which enhances its biological activity and specificity . This structural feature differentiates it from other thiazolo[3,2-a]pyrimidine derivatives and contributes to its potential as a therapeutic agent .
Properties
CAS No. |
93501-55-4 |
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Molecular Formula |
C11H14N4O4S2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(1,1-dioxo-1,4-thiazinan-4-yl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C11H14N4O4S2/c16-9(13-14-2-5-21(18,19)6-3-14)8-7-12-11-15(10(8)17)1-4-20-11/h7H,1-6H2,(H,13,16) |
InChI Key |
OVAXQYQKXZBJSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NN3CCS(=O)(=O)CC3 |
Origin of Product |
United States |
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